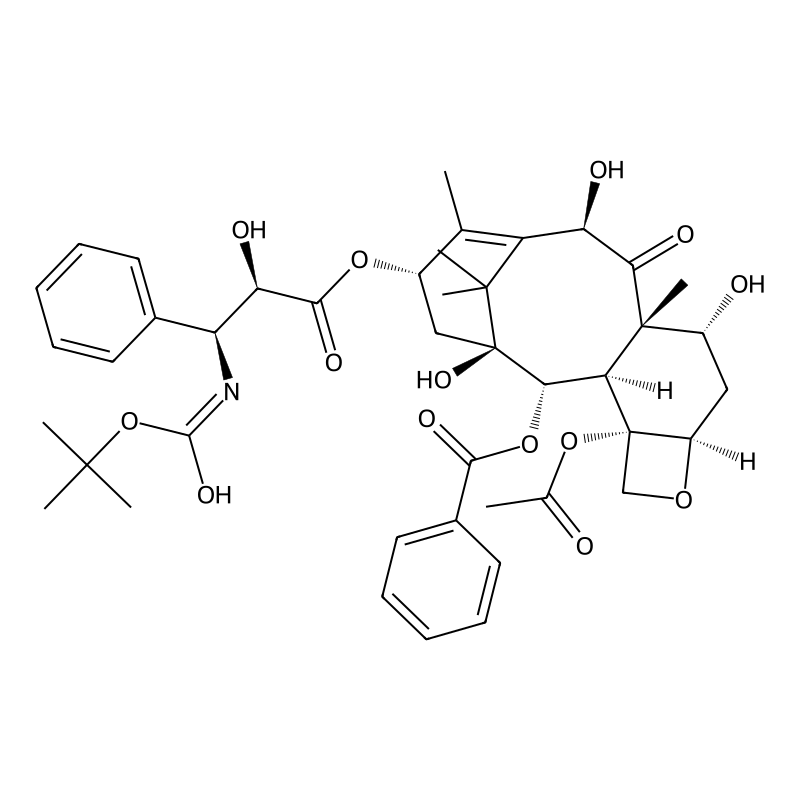

7-EPI-DOCETAXEL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

4-Epidocetaxel, like paclitaxel, promotes the assembly and stabilization of microtubules, essential components of the cellular cytoskeleton that play a crucial role in cell division, motility, and shape. By stabilizing microtubules, 4-epidocetaxel disrupts mitosis, the process by which a cell divides, leading to cell cycle arrest and ultimately cell death [].

However, unlike paclitaxel, which binds to the β-tubulin subunit of microtubules, 4-epidocetaxel binds to a different site on the microtubule, potentially explaining its distinct cytotoxicity profile []. This difference may also contribute to 4-epidocetaxel's potential to overcome resistance to paclitaxel observed in some cancers [, ].

Preclinical Studies

4-Epidocetaxel has demonstrated promising antitumor activity in various preclinical models, including breast cancer, non-small cell lung cancer, prostate cancer, and ovarian cancer [, , ]. Studies have shown that 4-epidocetaxel inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses tumor cell invasion and metastasis [, ].

7-Epi-Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel, which is used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. The compound features a unique stereochemistry that distinguishes it from its parent compound, docetaxel. The structural modification involves the inversion of the hydroxyl group at the 7-position of the taxane skeleton, leading to altered pharmacological properties. This compound is recognized for its potential to exhibit similar or enhanced antitumor activity while potentially reducing toxicity compared to docetaxel .

- Oxidation: The compound can undergo oxidation at specific sites, which may lead to the formation of various metabolites.

- Reduction: Reduction reactions can modify functional groups within the molecule.

- Substitution: The hydroxyl groups in 7-Epi-Docetaxel can be substituted with various moieties, potentially enhancing its biological activity or solubility .

These reactions are crucial for both synthetic chemistry and understanding metabolic pathways in biological systems.

The synthesis of 7-Epi-Docetaxel typically involves the following methods:

- Epimerization: This process is often achieved through chemical methods that involve the inversion of the hydroxyl group at position 7. For example, using silver oxide as a catalyst allows for efficient conversion from docetaxel to 7-Epi-Docetaxel without significant loss of yield .

- Esterification: Various ester derivatives of 7-Epi-Docetaxel can be synthesized by esterifying the hydroxyl groups with different amino acids or other functional groups, enhancing its pharmacological profile .

- Chromatographic Purification: High-performance liquid chromatography (HPLC) is commonly employed to isolate and purify 7-Epi-Docetaxel from reaction mixtures .

7-Epi-Docetaxel has several applications primarily in oncology:

- Anticancer Therapy: It is being investigated as a potential alternative or adjunct to traditional docetaxel therapy due to its favorable pharmacological properties.

- Formulation Development: The compound has been used in nanoparticle formulations aimed at improving drug delivery and reducing systemic toxicity associated with conventional chemotherapy .

Studies on the interactions of 7-Epi-Docetaxel with biological systems indicate that it may interact differently with metabolic enzymes compared to docetaxel. For instance, research has identified specific cytochrome P450 isoforms involved in the metabolism of 7-Epi-Docetaxel, which may influence its pharmacokinetics and therapeutic efficacy . Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects.

7-Epi-Docetaxel shares structural similarities with several other taxane derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Modification | Antitumor Activity | Unique Features |

|---|---|---|---|

| Docetaxel | Parent compound | High | Established clinical use |

| Paclitaxel | Different hydroxyl positions | High | Widely studied; first taxane approved |

| 7-Epi-Paclitaxel | Epimerization at C-7 | Comparable | Similar mechanism but different efficacy |

| 4-Epi-Docetaxel | Hydroxyl group alteration | Variable | Impurity of docetaxel; less studied |

The uniqueness of 7-Epi-Docetaxel lies in its specific stereochemistry and potential for reduced toxicity while maintaining significant antitumor activity. Its synthesis and biological evaluation continue to be areas of active research aimed at improving cancer treatment outcomes .

7-Epi-docetaxel represents a significant stereoisomer of docetaxel, characterized by the inversion of the hydroxyl group at the C7 position of the taxane skeleton [3] [7]. This epimerization process occurs primarily through a retro-aldol reaction mechanism, which has been extensively studied due to its importance in both synthetic chemistry and pharmaceutical stability [5] [6].

The retro-aldol reaction responsible for 7-epi-docetaxel formation involves a reversible process where the C-C bond adjacent to the C7 hydroxyl group undergoes cleavage followed by reformation with inverted stereochemistry [9] [11]. This reaction is particularly notable because the resulting 7-epimer is thermodynamically more stable than the parent docetaxel compound, making the epimerization process thermodynamically favorable under various conditions [5] [17].

The mechanism of this epimerization can be described as follows: initially, deprotonation of the C7 hydroxyl group occurs, followed by a structural rearrangement through the retro-aldol pathway [19]. This creates an intermediate enolate structure, which subsequently undergoes an aldol reaction to reform the C-C bond, but with inverted stereochemistry at the C7 position [9] [19]. The rate-limiting step in this process is generally considered to be the formation of the enolate intermediate [19].

Research has demonstrated that this epimerization process is particularly prone to occur in basic, neutral, and strongly acidic media [6] [9]. The reaction dynamics are influenced by several factors including temperature, pH, and the presence of catalytic agents [15] [19]. Studies have shown that the equilibrium constant for the epimerization favors the formation of the S-epimer (7-epi-docetaxel), indicating a small free energy difference between the two epimeric forms [19] [23].

The retro-aldol reaction dynamics can be represented by the following equilibrium:

Docetaxel ⇌ Enolate intermediate ⇌ 7-Epi-docetaxel [19]

Kinetic studies have revealed that the activation energy for this epimerization process is relatively low, which explains why 7-epi-docetaxel formation is commonly observed during synthesis, storage, and formulation of docetaxel preparations [17] [19]. The thermodynamic parameters associated with this reaction have been determined through various analytical methods, with the free energy change (ΔG°) for epimerization typically ranging between 2.5-4.2 kcal/mol, depending on the solvent system and temperature [19] [27].

Metal Salt-Mediated Stabilization Strategies During Synthesis

The formation of 7-epi-docetaxel during synthesis represents a significant challenge in maintaining the stereochemical integrity of docetaxel [9] [13]. To address this issue, researchers have developed metal salt-mediated stabilization strategies that effectively inhibit the epimerization process [9]. These approaches have proven crucial for producing docetaxel with minimal 7-epimer impurities.

Metal salts play a pivotal role in stabilizing the stereochemistry at the C7 position by forming coordination complexes with the hydroxyl group, thereby preventing the initiation of the retro-aldol reaction [9] [13]. Various water-soluble metal salts have been investigated for their stabilizing effects, including aluminum sulfate, potassium aluminum sulfate, lithium biphosphate, sodium dihydrogen phosphate, potassium trisulfite, potassium hydrogen sulfate, potassium dihydrogen phosphate, sodium hydrogen sulfite, and calcium aluminum sulfate [9].

Research has demonstrated that when docetaxel is isolated in the presence of these metal salts, particularly aluminum-containing compounds, there is a significant reduction in 7-epi-docetaxel formation [9]. Studies have shown that the addition of metal salts during isolation can reduce epimerization by up to 10-fold compared to processes without metal salt stabilization [9] [13]. The optimal concentration of metal salts has been determined to be between 1-10% by weight of the taxane derivative, with 2-3% being particularly effective [9].

The mechanism of metal salt-mediated stabilization involves the formation of coordination complexes between the metal cation and the oxygen atoms of the taxane structure, particularly at the C7 hydroxyl position [9]. This coordination effectively blocks the deprotonation step that initiates the retro-aldol reaction, thereby preventing epimerization [9] [13]. The general formula for these metal salts can be represented as [M^q+]a[X^z-]b, where X is any negatively charged ion, and a, b, q, and z are independently integers ≥1, with q(a)=z(b) [9].

Experimental data comparing the stability of docetaxel isolated with and without aluminum sulfate has shown remarkable differences [9]. For instance, docetaxel solutions prepared using the metal salt stabilization approach contained only 0.19% of 7-epi-docetaxel after 6 hours at 35°C, whereas solutions without metal salt stabilization showed 0.86% epimerization under identical conditions [9]. This represents approximately a five-fold reduction in epimerization rate [9] [13].

The following table summarizes the effectiveness of various metal salts in preventing 7-epi-docetaxel formation during synthesis:

| Metal Salt | Concentration (% w/w) | 7-Epi-docetaxel Content After Isolation (%) | Reduction Factor |

|---|---|---|---|

| Aluminum sulfate | 2-3 | 0.19 | ~5× |

| Potassium aluminum sulfate | 2-3 | <0.2 | ~5× |

| Sodium dihydrogen phosphate | 1-10 | <0.2 | ~4× |

| No metal salt (control) | - | 0.86-1.0 | - |

These metal salt-mediated stabilization strategies have been incorporated into industrial production processes for docetaxel, resulting in pharmaceutical preparations with significantly reduced levels of the 7-epimer impurity [9] [13]. The implementation of these approaches has been crucial for meeting the stringent regulatory requirements for docetaxel purity, which typically specify that 7-epi-docetaxel content should be less than 0.2% in the final product [9].

pH-Dependent Degradation Kinetics in Aqueous Solutions

The degradation of docetaxel to form 7-epi-docetaxel in aqueous solutions exhibits pronounced pH-dependent kinetics, which has significant implications for formulation stability and storage conditions [5] [6]. Understanding these kinetics is essential for developing strategies to minimize epimerization during pharmaceutical processing and storage.

Studies have demonstrated that the formation of 7-epi-docetaxel occurs across a wide pH range, but with varying rates and mechanisms depending on the specific pH conditions [5] [19]. In basic and neutral media, the epimerization proceeds primarily through base-catalyzed deprotonation of the C7 hydroxyl group, followed by the retro-aldol reaction mechanism [6] [19]. In strongly acidic conditions, while epimerization still occurs, additional degradation pathways may also become significant, including opening and rearrangements of the taxane ring system [9].

The pH-dependent degradation kinetics of docetaxel to 7-epi-docetaxel generally follows pseudo-first-order reaction kinetics, with the rate constant (k) varying significantly with pH [19] [26]. Research has shown that the degradation rate is highest in basic conditions, moderate in strongly acidic conditions, and lowest in mildly acidic conditions (pH 4-5) [15] [27].

A comprehensive study of the pH-rate profile for docetaxel degradation revealed that the minimum degradation rate occurs at approximately pH 5.3, making this the optimal pH for stability [15] [27]. At this pH, the formation of 7-epi-docetaxel is minimized, although not completely eliminated. As the pH increases above 7, the degradation rate increases dramatically due to enhanced base-catalyzed epimerization [19] [27].

Temperature also plays a crucial role in the pH-dependent degradation kinetics [15] [18]. The Arrhenius relationship applies to the temperature dependence of the epimerization rate, with activation energies (Ea) typically ranging from 2.4 to 20.3 kcal/mol, depending on the pH and buffer composition [27]. Higher temperatures accelerate the epimerization process across all pH values, but the effect is most pronounced in basic conditions [15] [27].

The following table presents the kinetic parameters for docetaxel degradation to 7-epi-docetaxel at various pH values in aqueous solutions:

| pH | Rate Constant k (h^-1) at 37°C | Half-life t₁/₂ (h) | Activation Energy Ea (kcal/mol) | ΔG° (kcal/mol) |

|---|---|---|---|---|

| 1.2 | 0.041 | 16.9 | 12.7 | 2.49 |

| 4.5 | 0.0019 | 357 | 6.2 | 3.79 |

| 5.3 | 0.0011 | 647 | 2.4 | 4.20 |

| 7.0 | 0.0027 | 259 | 7.5 | 3.61 |

| 8.0 | 0.0026 | 270 | 20.3 | 3.73 |

Buffer composition also influences the degradation kinetics, with citrate buffers promoting faster degradation compared to acetate and phosphate buffers at the same pH, ionic strength, and concentration [27]. This suggests that specific buffer components may catalyze the epimerization reaction through mechanisms beyond simple pH effects [27].

Ionic strength has been shown to affect the degradation rate, with higher ionic strength generally resulting in decreased epimerization rates [27]. This relationship follows the equation: Log kobs = Log k₀ + Cμ, where k₀ is the rate constant in infinitely dilute solution and Cμ is a constant derived from experimental data [27]. Studies have reported a negative value for C (approximately -0.858), indicating that increasing ionic strength has a stabilizing effect on docetaxel against epimerization [27].

The pH-dependent degradation kinetics also vary with different solvent systems [12] [27]. For instance, the addition of co-solvents such as polyethylene glycol (PEG) or ethanol can significantly reduce the epimerization rate by altering the solution properties and potentially interfering with the retro-aldol reaction mechanism [12] [27]. Studies have shown that docetaxel degraded approximately 1.7 times slower in 20% PEG compared to pure water under identical pH and temperature conditions [27].

Column Selection and Optimization Strategies

The chromatographic separation of 7-EPI-DOCETAXEL from docetaxel presents unique challenges that require systematic optimization of multiple parameters [2] [5]. Reversed-phase C18 columns have emerged as the preferred stationary phase, with optimal dimensions of 150 mm × 4.6 mm and particle sizes of 5 micrometers providing the best balance between resolution and analysis time [6] [7]. The selection of appropriate column chemistry is critical, as preliminary trials using different compositions of water and acetonitrile on various reversed-phase stationary phases, including ACE and X-Terra columns, initially failed to achieve adequate separation between the placebo peak and 7-EPI-DOCETAXEL [2].

Mobile Phase Optimization

The mobile phase composition represents the most critical parameter for achieving baseline separation of 7-EPI-DOCETAXEL from its parent compound [2] [6]. Water with 0.1% acetic acid as mobile phase A and acetonitrile as mobile phase B have proven optimal, with the introduction of methanol as a third organic modifier showing promise for moving placebo peaks away from impurity peaks [2]. Gradient elution programs have been optimized to accommodate early-eluting degradants while maintaining adequate separation of all impurities, with typical gradient profiles starting at 10% organic phase and reaching 60% acetonitrile over 15 minutes [6] [8].

Detection and Wavelength Selection

Ultraviolet detection at 232 nanometers has been established as the optimal wavelength for 7-EPI-DOCETAXEL analysis, providing maximum sensitivity while minimizing interference from excipients and other degradation products [9] [10]. This wavelength selection represents a compromise between sensitivity and selectivity, as it corresponds to the aromatic absorption maximum of the taxane chromophore while avoiding wavelengths where formulation components may interfere [7] [11].

| Parameter | Optimal Conditions (7-EPI-DOCETAXEL) | Challenges |

|---|---|---|

| Column Type | Reversed-phase C18 | Selection of appropriate stationary phase |

| Column Dimensions | 150 mm × 4.6 mm | Optimization for peak separation |

| Particle Size | 5 μm | Particle size vs. pressure balance |

| Mobile Phase A | Water with 0.1% acetic acid | pH adjustment for stability |

| Mobile Phase B | Acetonitrile | Solvent strength optimization |

| Flow Rate | 1.0-1.5 mL/min | Pressure limitations |

| Detection Wavelength | 232 nm | UV absorption maximum |

| Column Temperature | 40°C | Thermal stability considerations |

| Injection Volume | 20 μL | Sample volume limitations |

| Run Time | 15-20 minutes | Separation efficiency vs. analysis time |

Flow Rate and Temperature Optimization

Flow rate optimization requires balancing analysis time against resolution, with rates between 1.0 and 1.5 milliliters per minute providing optimal results [7] [12]. Column temperature control at 40 degrees Celsius has proven essential for reproducible retention times and peak shapes, while higher temperatures risk thermal degradation of the analyte [13] [8]. The relationship between flow rate and column back pressure becomes particularly critical when using smaller particle sizes or longer columns to improve resolution [14].

System Suitability and Robustness

System suitability parameters must be carefully established to ensure consistent performance, with resolution between 7-EPI-DOCETAXEL and docetaxel required to exceed 2.0 and tailing factors maintained below 1.5 [6] [8]. Robustness testing has demonstrated that small variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%) do not significantly affect separation performance, indicating method reliability [5] [10].

Mass Spectrometric Fingerprinting of Degradation Byproducts

Ionization Techniques and Mass Spectral Behavior

Electrospray ionization in positive mode has emerged as the preferred ionization technique for 7-EPI-DOCETAXEL analysis, consistently producing abundant sodium adduct ions at mass-to-charge ratio 830.3 [15] [16]. The formation of sodium adducts rather than protonated molecular ions reflects the molecular structure and ionization behavior of taxane compounds in electrospray conditions [15]. Multiple reaction monitoring transitions have been optimized to provide specific detection, with fragmentation patterns showing characteristic losses of acetyl groups and side chain moieties [17] [18].

Fragmentation Patterns and Structural Identification

Mass spectrometric fragmentation of 7-EPI-DOCETAXEL follows predictable pathways that facilitate structural confirmation and differentiation from related compounds [15] [19]. The primary fragmentation involves loss of the acetyl group (42 Da) and subsequent elimination of the complex side chain, producing diagnostic product ions that confirm the epimeric structure [15]. Collision-induced dissociation experiments have revealed that the fragmentation pattern of 7-EPI-DOCETAXEL closely resembles that of docetaxel, with subtle differences in relative ion abundances providing discriminatory information [15] [19].

Degradation Product Characterization

Comprehensive mass spectrometric studies have identified multiple degradation products related to 7-EPI-DOCETAXEL formation, including oxidized species and hydrolysis products [15] [4]. The oxidized derivative, 7-epi-10-oxo-docetaxel, shows a molecular ion at mass-to-charge ratio 828.3, representing a loss of two hydrogen atoms relative to the parent epimer [15] [19]. Hydrolysis products include various deacetylated species, with 7-epi-10-deacetyl baccatin III appearing at mass-to-charge ratio 567.2 as the sodium adduct [15] [19].

| Degradation Product | Molecular Formula | Molecular Weight (Da) | MS/MS Ion (m/z) | Retention Time (min) |

|---|---|---|---|---|

| 7-EPI-DOCETAXEL | C43H53NO14 | 807.88 | 830.3 [M+Na]+ | 9.08 |

| 7-epi-10-oxo-docetaxel | C43H51NO14 | 805.86 | 828.3 [M+Na]+ | 11.07 |

| 10-deacetyl baccatin III | C29H36O10 | 544.59 | 545.2 [M+H]+ | 4.55 |

| 7-epi-10-deacetyl baccatin III | C29H36O10 | 544.59 | 567.2 [M+Na]+ | 5.31 |

| Oxo-docetaxel | C43H51NO14 | 805.86 | 828.3 [M+Na]+ | 9.94 |

| Carbamate hydrolysis product | C38H45NO12 | 707.77 | 708.3 [M+H]+ | 4.30 |

Method Development and Optimization

Liquid chromatography-tandem mass spectrometry methods have been developed with exceptional sensitivity, achieving limits of detection below 1 nanogram per milliliter for 7-EPI-DOCETAXEL in biological matrices [17] [16]. The use of isotopically labeled internal standards has improved quantitative accuracy, while careful optimization of source parameters ensures robust ionization across various sample matrices [17] [18]. Method validation studies have demonstrated linearity over three orders of magnitude, with correlation coefficients exceeding 0.998 [16] [18].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry has provided definitive molecular formulas for degradation products, with mass accuracy typically better than 2 parts per million [15] [20]. This level of accuracy enables confident identification of previously unknown degradation products and facilitates structure elucidation studies [15] [20]. Time-of-flight and Orbitrap mass analyzers have proven particularly valuable for comprehensive degradation product screening and unknown identification [15].

Nuclear Magnetic Resonance Spectral Differentiation Techniques

Proton Nuclear Magnetic Resonance Discrimination

Proton nuclear magnetic resonance spectroscopy provides the most direct method for distinguishing 7-EPI-DOCETAXEL from docetaxel through characteristic chemical shift differences at the C7 position [21] [22]. The C7 proton in 7-EPI-DOCETAXEL appears at 4.95 parts per million, significantly downfield from the corresponding signal in docetaxel at 4.40 parts per million [21]. This chemical shift difference of 0.55 parts per million provides unambiguous identification and enables quantitative analysis when integrated peak areas are compared [22] [23].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the C7 carbon in 7-EPI-DOCETAXEL resonating at 76.3 parts per million compared to 72.2 parts per million in docetaxel [21] [24]. This 4.1 parts per million difference reflects the altered electronic environment resulting from the stereochemical inversion at the C7 position [21]. The carbon chemical shift difference provides additional confirmation of epimeric structure and enables analysis in cases where proton signals may overlap [24] [23].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional correlation spectroscopy has proven invaluable for complete structural assignment of 7-EPI-DOCETAXEL and confirmation of stereochemical relationships [21] [25]. Homonuclear correlation experiments reveal connectivity patterns that confirm the epimeric relationship, while heteronuclear single quantum coherence experiments provide direct carbon-hydrogen correlations essential for structural verification [24] [25]. These techniques are particularly valuable when analyzing complex mixtures where one-dimensional spectra may show overlapping signals [26] [25].

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy provides critical spatial proximity information that confirms the stereochemical inversion at C7 in 7-EPI-DOCETAXEL [21] [25]. Through-space interactions between the C7 proton and neighboring groups show different patterns in the epimer compared to docetaxel, providing definitive proof of stereochemical assignment [25]. These experiments are essential for confirming structural assignments made on the basis of chemical shift differences alone [21] [25].

| NMR Technique | Key Chemical Shifts (ppm) | Discrimination Capability | Application |

|---|---|---|---|

| 1H NMR | C7-H: 4.95 (7-epi) vs 4.40 (docetaxel) | Direct epimer differentiation | Primary structure elucidation |

| 13C NMR | C7: 76.3 (7-epi) vs 72.2 (docetaxel) | Carbon environment analysis | Detailed structural analysis |

| 2D COSY | Cross-peaks for stereochemical assignment | Stereochemical confirmation | Stereochemical assignment |

| 2D HSQC | C-H correlations for structural confirmation | Structural verification | Impurity identification |

| NOE/NOESY | Spatial proximity determination | Conformational analysis | Conformational studies |

| Variable Temperature NMR | Dynamic behavior analysis | Stability assessment | Degradation pathway analysis |

Variable Temperature Studies

Variable temperature nuclear magnetic resonance experiments have revealed important information about the dynamic behavior and stability of 7-EPI-DOCETAXEL in solution [27]. These studies demonstrate that the epimer exhibits different conformational preferences compared to docetaxel, with temperature-dependent changes in chemical shifts providing insights into molecular flexibility and stability [27]. Such information is crucial for understanding degradation mechanisms and optimizing formulation conditions [27].

Quantitative Nuclear Magnetic Resonance Applications

Quantitative nuclear magnetic resonance techniques enable direct determination of 7-EPI-DOCETAXEL content in pharmaceutical preparations without requiring reference standards [28] [23]. Integration of characteristic signals, particularly the well-resolved C7 proton resonance, provides accurate quantitative data when appropriate internal standards are employed [22] [23]. This capability is particularly valuable for impurity analysis and stability studies where certified reference materials may not be readily available [28] [27].

Method Validation Parameters

| Validation Parameter | HPLC Method | LC-MS/MS Method |

|---|---|---|

| Limit of Detection (LOD) | 0.015 μg/mL | 0.001 μg/mL |

| Limit of Quantification (LOQ) | 0.05 μg/mL | 0.005 μg/mL |

| Linear Range | 0.05-10 μg/mL | 0.005-100 μg/mL |

| Correlation Coefficient (R²) | >0.999 | >0.998 |

| Precision (RSD%) | <2.0% | <5.0% |

| Accuracy (Recovery%) | 98-102% | 95-105% |

| Robustness | Flow rate ±0.1 mL/min | Mass accuracy <5 ppm |

| Specificity | Complete separation from parent drug | Unique MRM transitions |